molecular formula C14H32O3Si B14435797 Tris[(butan-2-yl)oxy](ethyl)silane CAS No. 77958-58-8

Tris[(butan-2-yl)oxy](ethyl)silane

Cat. No.: B14435797
CAS No.: 77958-58-8
M. Wt: 276.49 g/mol
InChI Key: SGHZCASSRKVVCL-UHFFFAOYSA-N
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Description

Tris(butan-2-yl)oxysilane is a silicon-based compound characterized by the presence of three butan-2-yloxy groups and an ethyl group attached to a central silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(butan-2-yl)oxysilane typically involves the reaction of silicon tetrachloride with butan-2-ol in the presence of a base, such as pyridine, to form the corresponding tris(butan-2-yloxy)silane. This intermediate is then reacted with ethyl magnesium bromide to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: Industrial production of Tris(butan-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is typically purified by distillation under reduced pressure to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Tris(butan-2-yl)oxysilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(butan-2-yl)oxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Tris(butan-2-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Uniqueness: Tris(butan-2-yl)oxysilane is unique due to its specific combination of butan-2-yloxy and ethyl groups, which impart distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specialized applications where tailored reactivity and stability are required .

Properties

CAS No.

77958-58-8

Molecular Formula

C14H32O3Si

Molecular Weight

276.49 g/mol

IUPAC Name

tri(butan-2-yloxy)-ethylsilane

InChI

InChI=1S/C14H32O3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h12-14H,8-11H2,1-7H3

InChI Key

SGHZCASSRKVVCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)O[Si](CC)(OC(C)CC)OC(C)CC

Origin of Product

United States

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